4,6-Dimethylpyrimidine-2-sulfonyl fluoride

Catalog No.
S3319871
CAS No.
35762-73-3
M.F
C6H7FN2O2S
M. Wt
190.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Dimethylpyrimidine-2-sulfonyl fluoride

CAS Number

35762-73-3

Product Name

4,6-Dimethylpyrimidine-2-sulfonyl fluoride

IUPAC Name

4,6-dimethylpyrimidine-2-sulfonyl fluoride

Molecular Formula

C6H7FN2O2S

Molecular Weight

190.2 g/mol

InChI

InChI=1S/C6H7FN2O2S/c1-4-3-5(2)9-6(8-4)12(7,10)11/h3H,1-2H3

InChI Key

BPDMJOYLYBUPSI-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)S(=O)(=O)F)C

Canonical SMILES

CC1=CC(=NC(=N1)S(=O)(=O)F)C

4,6-Dimethylpyrimidine-2-sulfonyl fluoride is a sulfonyl fluoride compound characterized by a pyrimidine ring substituted at positions 4 and 6 with methyl groups, and at position 2 with a sulfonyl fluoride group. This compound is notable for its unique structural features, which contribute to its reactivity and potential applications in organic synthesis and medicinal chemistry. The presence of the sulfonyl fluoride moiety enhances its electrophilic character, making it a valuable intermediate in various

As 4,6-dimethylpyrimidine-2-sulfonyl fluoride is likely used as a reagent, it does not have a defined mechanism of action in biological systems. Its mechanism of action lies in its ability to transfer the sulfonyl group to other molecules, potentially leading to the formation of compounds with specific biological activities depending on the attached molecule.

  • Sulfonyl fluorides are generally reactive and can react with water to release hydrogen fluoride, a corrosive and toxic gas. Therefore, handling this compound should be done in a fume hood with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respirators.
  • The compound may also be irritating to the skin and eyes. Standard laboratory safety protocols for handling unknown compounds should be followed.

The reactivity of 4,6-Dimethylpyrimidine-2-sulfonyl fluoride is influenced by its sulfonyl fluoride group, which can participate in nucleophilic substitution reactions. The compound can act as an electrophile in reactions with nucleophiles such as thiols or amines. For instance, it has been shown to react rapidly with cysteine, forming stable S-heteroarylated adducts under physiological conditions . Additionally, the compound can undergo transformations via sulfur-fluoride exchange reactions, allowing for the introduction of other functional groups .

4,6-Dimethylpyrimidine-2-sulfonyl fluoride exhibits biological activity that makes it a candidate for further investigation in medicinal chemistry. Its ability to form stable adducts with thiol-containing biomolecules suggests potential applications in targeting specific proteins or enzymes. The compound's reactivity profile indicates that it may be useful in developing therapeutic agents aimed at diseases where cysteine residues play a critical role .

Several methods exist for synthesizing 4,6-Dimethylpyrimidine-2-sulfonyl fluoride:

  • Electrochemical Oxidation: A prominent method involves the electrochemical oxidation of thiols or disulfides using potassium fluoride as a fluoride source. This route is noted for its mild reaction conditions and environmental friendliness .
  • Sulfur-Fluoride Exchange: Another method includes sulfur-fluoride exchange reactions, which have been explored to generate sulfonyl fluorides from various precursors .
  • Conventional Synthetic Routes: Traditional methods may involve the direct fluorination of sulfonyl precursors or the use of fluorinating agents in multi-step synthetic pathways.

The applications of 4,6-Dimethylpyrimidine-2-sulfonyl fluoride span several fields:

  • Drug Discovery: It serves as a building block in the synthesis of pharmaceuticals, particularly those targeting cysteine-rich proteins.
  • Click Chemistry: The compound is utilized in sulfur-fluoride exchange click reactions, expanding the toolkit available for organic synthesis and bioconjugation .
  • Chemical Biology: Its ability to form stable adducts with biological molecules positions it as a useful reagent in probing biological systems.

Interaction studies involving 4,6-Dimethylpyrimidine-2-sulfonyl fluoride have revealed its capacity to react with various nucleophiles. Notably, its interaction with cysteine leads to the formation of covalent bonds that can be leveraged for targeted drug design. The kinetics of these interactions are influenced by factors such as pH and the presence of other functional groups, indicating that careful optimization is necessary for effective application in biological contexts .

Several compounds share structural similarities with 4,6-Dimethylpyrimidine-2-sulfonyl fluoride. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
2-SulfonylpyrimidinesSulfonyl group at position 2Reacts rapidly with thiols
5-Methylthiazole-2-sulfonyl fluorideThiazole ring structureExhibits antimicrobial properties
4-Methylpyridine-2-sulfonyl fluoridePyridine ring structureUsed in synthesis of agrochemicals

While these compounds share similar functional groups or ring structures, 4,6-Dimethylpyrimidine-2-sulfonyl fluoride stands out due to its specific methyl substitutions and enhanced reactivity towards biological nucleophiles.

XLogP3

1.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

4,6-Dimethylpyrimidine-2-sulfonyl fluoride

Dates

Last modified: 08-19-2023

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